5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole
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Overview
Description
5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure with a bromine atom at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a brominated thiophene derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thieno[2,3-c]pyrazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted thieno[2,3-c]pyrazole derivative.
Scientific Research Applications
5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the thieno ring, resulting in different chemical and biological properties.
5-Bromo-1H-thieno[2,3-c]pyrazole: Similar but without the methyl group, which can affect its reactivity and applications.
Uniqueness
5-Bromo-3-methyl-1H-thieno[2,3-c]pyrazole is unique due to the combination of the bromine atom, methyl group, and thieno[2,3-c]pyrazole core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1367948-54-6 |
---|---|
Molecular Formula |
C6H5BrN2S |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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